2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide 2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206998-91-5
VCID: VC7790873
InChI: InChI=1S/C15H14N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h3-4,7-9H,1-2,5-6H2,(H,16,18,20)
SMILES: C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.42

2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide

CAS No.: 1206998-91-5

Cat. No.: VC7790873

Molecular Formula: C15H14N4OS2

Molecular Weight: 330.42

* For research use only. Not for human or veterinary use.

2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide - 1206998-91-5

Specification

CAS No. 1206998-91-5
Molecular Formula C15H14N4OS2
Molecular Weight 330.42
IUPAC Name 2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C15H14N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h3-4,7-9H,1-2,5-6H2,(H,16,18,20)
Standard InChI Key HVIDXOCWCBAMOP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide, reflects its polycyclic framework . Key features include:

  • A thiazole ring at position 4, substituted with a pyrrole group.

  • A tetrahydrobenzo[d]thiazole moiety linked via an amide bond.

  • Molecular formula C₁₅H₁₄N₄OS₂ and molecular weight 330.42 g/mol .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₄OS₂
Molecular Weight330.42 g/mol
SMILESC1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4
InChIKeyHVIDXOCWCBAMOP-UHFFFAOYSA-N

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) data for analogues synthesized in DMSO-d₆ reveal distinct proton environments:

  • Pyrrole protons: Resonate at δ 6.06–6.85 ppm .

  • Tetrahydrobenzo[d]thiazole protons: Appear as multiplet signals between δ 1.36–2.58 ppm .

  • Amide NH: Observed as a broad singlet near δ 8.03 ppm .

Synthesis and Analytical Characterization

Key Synthetic Routes

The compound is synthesized via multistep heterocyclic condensation:

  • Thiazole formation: Cyclization of thiourea derivatives with α-haloketones.

  • Amide coupling: Reaction of 2-aminotetrahydrobenzo[d]thiazole with thiazole-4-carboxylic acid using carbodiimide activators .

Table 2: Reaction Conditions

StepReagents/ConditionsYield
Thiazole cyclizationDMF, 80°C, 12 hr65–70%
Amide bond formationEDC/HOBt, DCM, rt, 24 hr55–60%

Pharmacological Applications

Antibacterial Activity

The compound exhibits broad-spectrum activity against Gram-positive pathogens:

  • Staphylococcus aureus: MIC = 4.5–4.6 mM .

  • Bacillus subtilis: Comparable efficacy to reference antibiotics .

DNA Gyrase Inhibition

Mechanistic studies indicate competitive inhibition of bacterial DNA gyrase (IC₅₀ = 2.8 μM), disrupting DNA replication .

Table 3: Biological Activity Data

Organism/EnzymeActivity (MIC/IC₅₀)Reference
Staphylococcus aureus4.5 mM
DNA Gyrase B2.8 μM

Mechanistic Insights and Structure-Activity Relationships

Role of the Thiazole Core

The thiazole ring facilitates π-π stacking with bacterial enzyme active sites, enhancing binding affinity . Substitution at position 2 (pyrrole) improves membrane permeability, as evidenced by logP calculations (2.1 ± 0.3).

Tetrahydrobenzo[d]thiazole Contributions

The tetrahydrobenzo[d]thiazole moiety induces conformational strain in target enzymes, as shown in molecular docking studies.

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